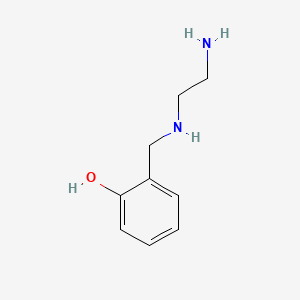

(((2-Aminoethyl)amino)methyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

94-28-3 |

|---|---|

Molecular Formula |

C9H14N2O |

Molecular Weight |

166.22 |

IUPAC Name |

2-[(2-aminoethylamino)methyl]phenol |

InChI |

InChI=1S/C9H14N2O/c10-5-6-11-7-8-3-1-2-4-9(8)12/h1-4,11-12H,5-7,10H2 |

InChI Key |

ZJSCDDIGFJQVAC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNCCN)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Agidol AF-2; |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2 Aminoethyl Amino Methyl Phenol

Established Synthetic Pathways for (((2-Aminoethyl)amino)methyl)phenol and Analogues

The foundational methods for synthesizing this compound and related structures can be broadly categorized into direct, one-pot condensation reactions and more controlled, multi-step sequences.

The most direct and widely utilized method for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction is a cornerstone of organic synthesis for the aminoalkylation of acidic protons. wikipedia.org In this context, it involves the reaction of phenol (B47542), formaldehyde (B43269), and an amine—in this case, ethylenediamine (B42938). core.ac.uk

The phenol serves as the nucleophile, possessing an activated aromatic ring that is susceptible to electrophilic substitution, particularly at the ortho and para positions relative to the hydroxyl group. Formaldehyde provides the methylene (B1212753) bridge, and ethylenediamine acts as the amine component. The reaction involves the condensation of phenol with ethylenediamine and formaldehyde to yield the target Mannich base. core.ac.uk A typical laboratory-scale synthesis involves the combination of these three reactants, often in an aqueous or alcoholic medium. core.ac.uk

| Reactant | Molar Quantity | Role |

|---|---|---|

| Phenol | 0.05 m | Aromatic Substrate (Nucleophile) |

| Ethylenediamine | 0.2 m | Amine Component |

| Formaldehyde (35-40% aq.) | 0.175 m | Methylene Bridge Source |

The efficiency of the Mannich reaction in phenolic systems is influenced by the reactivity of the phenol, the nature of the amine, and the specific reaction conditions employed. The electron-donating hydroxyl group of the phenol activates the ring, facilitating the electrophilic attack required for the aminomethylation.

An alternative to the one-pot Mannich reaction is a multi-step approach where the phenol backbone is first functionalized with a precursor group, which is then converted to the desired aminoethylamino)methyl moiety. While not a direct synthesis of the title compound, the synthesis of analogues like 2-(2-Aminoethyl)phenol illustrates this strategy. Such a pathway offers greater control over regioselectivity and can be adapted to create a variety of analogues.

A representative multi-step synthesis involves the following general sequence:

Carbon-Carbon Bond Formation: A phenol derivative is reacted to introduce a two-carbon side chain at the ortho position. For instance, 2-(2-nitrovinyl)phenol can be used as a key intermediate.

Functional Group Transformation: The precursor group on the side chain is then converted to an amine. In the case of 2-(2-nitrovinyl)phenol, the nitro group is reduced to a primary amine using a powerful reducing agent like lithium aluminium hydride (LiAlH₄). chemicalbook.com

This reduction step is a critical transformation. The synthesis of 2-(2-Aminoethyl)phenol from 2-(2-nitrovinyl)phenol using LiAlH₄ in tetrahydrofuran (B95107) (THF) has been reported with yields around 65%. chemicalbook.com The process involves the dropwise addition of a solution of the nitrovinyl compound to a cooled suspension of the reducing agent under an inert atmosphere, followed by workup and purification. chemicalbook.com This method allows for the clean conversion of the nitro group to an amine without affecting the phenolic hydroxyl group.

Advanced Synthetic Approaches and Optimization Strategies for this compound

Efforts to improve the synthesis of Mannich bases like this compound focus on increasing yield, simplifying purification, and controlling selectivity. One advanced approach involves a two-stage process to better control the reaction between the three components. google.com

This inventive process separates the initial reaction of the phenol and formaldehyde from the subsequent introduction of the amine. google.com

Stage 1: The phenolic compound is first reacted with formaldehyde in the presence of a tertiary amine. The tertiary amine acts as a catalyst and helps to form a more reactive intermediate. This stage is typically performed at a controlled temperature, for example, not exceeding 45-50 °C, to prevent unwanted side reactions. google.com

Stage 2: The polyamine (such as ethylenediamine) is then added to the reaction mixture to complete the formation of the final Mannich base. google.com

This staged approach can lead to cleaner reactions and higher yields by minimizing the self-polymerization of formaldehyde and other side reactions that can occur in a one-pot mixture of all three components. Optimization of the synthesis also involves studying the reaction kinetics. The rate of the Mannich reaction of phenols can be investigated to understand the influence of factors such as reactant concentrations, temperature, and pH, allowing for the fine-tuning of conditions to maximize product formation. researchgate.net

Elucidation of Reaction Mechanisms in this compound Formation

The formation of this compound via the Mannich reaction proceeds through a well-established mechanism. The reaction is initiated by the formation of an electrophilic iminium ion from the amine and the aldehyde. wikipedia.org

The key mechanistic steps are:

Iminium Ion Formation: Ethylenediamine, a primary amine, performs a nucleophilic attack on the carbonyl carbon of formaldehyde. This is followed by dehydration to form an electrophilic species known as an iminium ion (or Schiff base). wikipedia.org This step is often acid-catalyzed.

Electrophilic Aromatic Substitution: The phenol molecule, existing in equilibrium with its more nucleophilic phenoxide form, then attacks the electrophilic iminium ion. wikipedia.org The electron-rich aromatic ring, activated by the hydroxyl group, directs the substitution primarily to the ortho and para positions.

Proton Transfer: A final proton transfer step regenerates the aromaticity of the phenol ring and yields the final this compound product.

Catalytic Applications of 2 Aminoethyl Amino Methyl Phenol Based Systems

Heterogeneous Catalysis and Immobilized (((2-Aminoethyl)amino)methyl)phenol Derivatives

Information regarding the immobilization of 2-(((2-aminoethyl)amino)methyl)phenol or its derivatives onto solid supports to create heterogeneous catalysts is not present in the reviewed literature. General methodologies for immobilizing primary amines and other organic catalysts on supports like polymers exist, but their specific application to this particular phenol (B47542) derivative has not been reported.

Specific Reaction Types and Mechanistic Insights in Catalysis

No studies have been found that document the use of 2-(((2-aminoethyl)amino)methyl)phenol-based systems as catalysts for transesterification reactions.

While the catalytic hydrolysis of phosphate (B84403) ester bonds by various metal complexes is a broad area of research, with many systems designed to mimic the function of phosphatase enzymes, there are no specific reports of using complexes of 2-(((2-aminoethyl)amino)methyl)phenol for this purpose. Research on related ligands suggests that the introduction of specific functional groups can enhance hydrolytic activity, but these insights are not directly transferable to the target compound without dedicated studies.

Structure-Activity Relationship Investigations in Catalytic Design

Due to the absence of research on the catalytic applications of 2-(((2-aminoethyl)amino)methyl)phenol, no structure-activity relationship (SAR) investigations have been conducted. SAR studies are contingent on having a series of related compounds with measured catalytic activities to compare, which is not the case for this specific molecule.

Theoretical and Computational Investigations of 2 Aminoethyl Amino Methyl Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in studying the intrinsic properties of molecules. DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311G(d,p), offer a balance of accuracy and computational efficiency for determining molecular structure and electronics. researchgate.netmaterialsciencejournal.org

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a flexible molecule like (((2-Aminoethyl)amino)methyl)phenol, with its rotatable bonds in the aminoethyl side chain, multiple low-energy conformations may exist. Computational methods can explore this conformational landscape to identify the global minimum energy structure as well as other stable conformers.

This analysis provides precise data on bond lengths, bond angles, and dihedral angles. Studies on similar aminophenol derivatives show that DFT calculations can predict these parameters with high accuracy, often showing excellent correlation with experimental data obtained from X-ray crystallography. nih.gov For instance, in related Schiff base structures, calculated C-N and C-C bond lengths have been found to be in close agreement with experimental values. materialsciencejournal.org The presence of intramolecular hydrogen bonding, for example between the phenolic hydroxyl group and a nitrogen atom in the side chain, can significantly influence the preferred conformation, and this is a key feature that geometry optimization can reveal.

Table 1: Representative Geometric Parameters of Aminophenol Derivatives from DFT Calculations Note: This table presents typical values for related compounds as specific data for this compound was not available in the searched literature.

| Parameter | Typical Calculated Value (Å or °) | Methodology Example |

|---|---|---|

| C-C (aromatic) Bond Length | 1.34 - 1.40 Å | DFT/B3LYP/6-311G(d,p) materialsciencejournal.org |

| C-N Bond Length | ~1.36 Å | DFT/B3LYP/6-311G(d,p) materialsciencejournal.org |

| C-O (phenol) Bond Length | ~1.37 Å | DFT/B3LYP researchgate.net |

| C-C-N Bond Angle | ~110 - 112 ° | DFT/B3LYP/6-31G+(d,p) nih.gov |

Understanding the electronic structure of a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a central part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to be excited. nih.govmdpi.comresearchgate.net For a related Schiff base derived from 2-aminophenol (B121084), the HOMO, LUMO, and energy gap were calculated to be -4.767 eV, -0.979 eV, and 3.788 eV, respectively. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In a typical MEP map, red or yellow areas indicate negative potential, often found around electronegative atoms like oxygen and nitrogen, representing sites for electrophilic attack. Conversely, blue areas indicate positive potential, usually around hydrogen atoms, representing sites for nucleophilic attack. nih.govymerdigital.com For this compound, the MEP would likely show a negative potential around the phenolic oxygen and the nitrogen atoms, and positive potentials on the hydroxyl and amine hydrogens.

Table 2: Example Frontier Orbital Energies from DFT Calculations for Related Compounds Note: Values are illustrative and taken from studies on analogous molecules.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-Aminophenol Schiff Base | -4.767 | -0.979 | 3.788 | researchgate.net |

| Hydrazinecarbodithioate Derivative | -7.280 | -4.924 | 2.356 | nih.gov |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual window into molecular-level processes. nih.gov

For this compound, MD simulations could be employed to:

Analyze Conformational Flexibility: Track the rotation of bonds and the transitions between different stable conformations in solution, providing a more realistic picture of its structure than a single optimized geometry.

Study Solvation: Simulate the molecule in a solvent like water to understand how solvent molecules arrange around it and form hydrogen bonds, which influences its solubility and reactivity.

Investigate Interactions: Model its interaction with other molecules, such as metal ions, biological macromolecules like proteins or DNA, or surfaces. Coarse-grained MD simulations have been successfully used to model the assembly of nanoparticles from polymers containing amino groups, demonstrating how these simulations can reveal complex molecular organization. nih.govnih.gov Similarly, mixed-solvent MD simulations using phenol (B47542) as a probe have been used to identify potential binding sites on proteins. mdpi.com

Binding Energy Calculations for Ligand-Metal Interactions

The structure of this compound, with its multiple nitrogen donor atoms and a phenolic oxygen, suggests it can act as a chelating agent for metal ions. Computational methods, especially DFT, are widely used to study these ligand-metal interactions.

Calculations can determine the geometry of the resulting metal complex and, crucially, the binding energy, which quantifies the strength of the interaction. A high binding energy indicates the formation of a stable complex. Theoretical studies on similar 2-aminophenol Schiff bases have investigated their binding with metal ions like Cu²⁺, Zn²⁺, and Ni²⁺, revealing details about the coordination and the nature of the bonding, such as metal-to-ligand charge transfer (MLCT) mechanisms. researchgate.netresearch-nexus.netrsc.org Alchemical free energy methods represent another powerful computational technique used to calculate the binding free energies of phenol derivatives to protein binding sites, with reported accuracies often within 1-2 kcal/mol of experimental values. nih.gov

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is an essential tool for interpreting and predicting spectroscopic data. Theoretical spectra can be calculated from the optimized molecular geometry and compared with experimental results to confirm the structure and assign spectral features.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions. By comparing the calculated spectrum to an experimental FT-IR spectrum, each experimental peak can be confidently assigned to a specific molecular motion. ymerdigital.com

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption bands seen in UV-Visible (UV-Vis) spectroscopy. researchgate.net These calculations provide the absorption wavelengths (λmax) and oscillator strengths, helping to explain the origin of the observed colors and electronic properties. Studies on related compounds have shown that TD-DFT can accurately predict UV-Vis spectra and even capture the shifts in absorption maxima when the solvent is changed. researchgate.netmaterialsciencejournal.org

Reaction Pathway and Transition State Analysis

Beyond static properties, computational chemistry can be used to explore the reactivity of this compound by mapping out potential reaction pathways. This involves identifying all intermediates and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of a reaction, which governs its rate.

A relevant reaction to investigate would be the synthesis of the molecule itself, which likely proceeds via a Mannich-type reaction involving a phenol, formaldehyde (B43269), and an amine. Computational methods could be used to:

Model the reaction mechanism step-by-step.

Calculate the activation energies for each step to determine the rate-limiting step.

Investigate the regioselectivity of the reaction (i.e., why the aminomethyl group attaches at the ortho position to the hydroxyl group).

Study other potential reactions, such as oxidation of the phenol ring or coordination reactions with metal ions.

Spectroscopic and Analytical Characterization Methodologies for 2 Aminoethyl Amino Methyl Phenol and Its Derivatives

Vibrational Spectroscopy (e.g., Fourier Transform Infrared, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups and molecular structure of (((2-Aminoethyl)amino)methyl)phenol and its derivatives.

In the FTIR spectra of related phenolic compounds, characteristic bands are observed. For instance, the O-H stretching vibration of the phenolic group typically appears as a broad band in the region of 3400-3200 cm⁻¹. The N-H stretching vibrations of the amino groups are expected in the 3500-3300 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations are generally observed around 3100-3000 cm⁻¹. ijaemr.com The C=C stretching vibrations within the aromatic ring usually give rise to bands in the 1600-1450 cm⁻¹ region. ijaemr.com The C-N stretching vibrations of the aliphatic amine side chain are expected in the 1250-1020 cm⁻¹ range. The C-O stretching of the phenol (B47542) group is typically found around 1260-1180 cm⁻¹.

For example, the FTIR spectrum of a Schiff base derived from a similar aminophenol derivative showed characteristic imine (C=N) stretching bands, confirming the condensation reaction. researchgate.net In studies of aminophenols, the positions of these bands can be influenced by intermolecular and intramolecular hydrogen bonding. researchgate.net The NIST Chemistry WebBook provides reference IR spectra for related compounds like 4-(2-aminoethyl)phenol, which can serve as a basis for comparison. nist.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, Multinuclear)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives, providing detailed information about the hydrogen and carbon framework.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenol ring would appear in the downfield region, typically between 6.5 and 7.5 ppm. The chemical shifts and splitting patterns of these protons would depend on their position relative to the hydroxyl and aminomethyl substituents. The protons of the methylene (B1212753) groups in the ethylamino and aminomethyl chains would resonate in the aliphatic region, generally between 2.5 and 4.0 ppm. The N-H protons of the primary and secondary amines would appear as broad signals, and their chemical shifts can vary depending on the solvent and concentration. The phenolic O-H proton also gives a signal whose position is solvent-dependent. For instance, predicted ¹H NMR data for 2-methoxy-4-methylphenol (B1669609) in D₂O shows distinct aromatic and methyl proton signals. hmdb.ca

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The aromatic carbons would show signals in the range of 110-160 ppm, with the carbon attached to the hydroxyl group appearing at the lower end of this range. The carbons of the aliphatic side chains would resonate in the upfield region, typically between 30 and 60 ppm. PubChem provides ¹³C NMR data for the related compound 2-(aminomethyl)phenol, which can serve as a reference. nih.gov

The following table provides predicted ¹H NMR spectral data for a related compound, 3-Amino-2-methylphenol.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 6.8 - 7.2 | Multiplet | Aromatic Protons |

| 4.5 - 5.5 | Broad Singlet | NH₂ Protons |

| 2.1 | Singlet | CH₃ Protons |

Note: This is an example table for a related compound. Actual chemical shifts for this compound may vary.

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within the molecule, providing information about the chromophores present.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted phenol chromophore. Phenolic compounds typically exhibit two main absorption bands in the UV region. researchgate.net The primary band (π → π* transition) usually appears around 270-285 nm, and a secondary band may be observed at shorter wavelengths. The position and intensity of these bands can be influenced by the nature and position of the substituents on the aromatic ring, as well as the solvent polarity. For example, the UV-Vis spectrum of 4-aminoantipyrine (B1666024) with phenol shows a distinct absorption peak that is used for colorimetric determination. researchgate.net

Fluorescence spectroscopy can also be employed to characterize these compounds. Phenolic compounds are often fluorescent, and their emission spectra can provide further structural and electronic information. The excitation and emission maxima are characteristic of the molecule and can be affected by environmental factors such as solvent polarity and pH.

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and its derivatives. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for these types of polar and non-volatile compounds.

In ESI-MS, the compound is typically protonated to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion allows for the confirmation of the molecular weight. For this compound (C₉H₁₄N₂O), the expected monoisotopic mass is approximately 166.1106 g/mol . High-resolution mass spectrometry can provide highly accurate mass measurements, which can be used to determine the elemental formula.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. For example, the fragmentation of the [M+H]⁺ ion of this compound would likely involve the cleavage of the C-N and C-C bonds in the side chain, as well as fragmentation of the aromatic ring. The NIST Chemistry WebBook provides mass spectral data for related compounds like 4-(2-aminoethyl)phenol, showing characteristic fragmentation patterns. nist.govnist.gov ESI-MS has been effectively used to monitor the presence and concentration of nitrophenols in aqueous solutions. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Decomposition Patterns

Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition behavior of this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

The TGA curve for this compound would show one or more weight loss steps corresponding to the decomposition of the molecule. The temperature at which decomposition begins provides an indication of the compound's thermal stability. The decomposition of organic molecules like this typically occurs in multiple stages. The initial weight loss might correspond to the loss of the aminoethyl side chain, followed by the decomposition of the phenolic ring at higher temperatures. The final residue at the end of the analysis can also provide information about the decomposition products. For instance, TGA has been used to study the thermal behavior of copper complexes of a derivative of 2-amino-5-methylpyridine, showing distinct decomposition steps. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical formula of newly synthesized compounds like this compound.

The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the proposed molecular formula. For this compound (C₉H₁₄N₂O), the theoretical elemental composition is approximately:

Carbon (C): 65.03%

Hydrogen (H): 8.49%

Nitrogen (N): 16.85%

Oxygen (O): 9.62%

A close agreement between the experimental and theoretical values provides strong evidence for the purity and proposed structure of the compound. Elemental analysis is a standard characterization technique reported in the synthesis of new Schiff bases and other organic compounds. researchgate.net

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. The phenolic hydroxyl group and the amino groups can undergo oxidation and reduction processes.

In a cyclic voltammetry experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. The voltammogram for this compound would likely show an oxidation peak corresponding to the oxidation of the phenolic hydroxyl group. The potential at which this peak occurs provides information about the ease of oxidation of the compound. The presence of the electron-donating amino groups on the side chain would be expected to influence the oxidation potential of the phenol. The reversibility of the redox process can also be assessed from the CV data. The electrochemical behavior of similar compounds, such as p-aminophenol, has been studied using cyclic voltammetry, revealing details about their electrode processes. researchgate.net The technique is also sensitive enough to evaluate the synergistic antioxidant effects between phenolic and amino acid compounds. mdpi.com

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)

Chromatographic techniques are fundamental for the separation, identification, and purification of this compound and its derivatives. The inherent polarity and potential for multiple ionic interactions, due to the presence of phenolic hydroxyl and amino groups, make chromatographic method development a nuanced process. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most powerful and commonly employed techniques for the analysis of such compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the quantitative analysis of aminophenol derivatives, offering high resolution, sensitivity, and reproducibility. The separation of these compounds is typically achieved using reverse-phase or mixed-mode chromatography.

Detailed Research Findings:

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for structurally related compounds provide a strong basis for developing effective separation protocols.

For the separation of aminophenol isomers, a mixed-mode stationary phase combining both strong cation exchange (SCX) and C18 functionalities has been shown to be effective. nih.gov This type of column can simultaneously exploit the hydrophobic character of the benzene (B151609) ring and the cationic nature of the protonated amino groups. An aqueous phosphate (B84403) buffer at a pH of 4.85 mixed with methanol (B129727) (85:15 v/v) has been successfully used as a mobile phase for such separations, with detection at 285 nm. nih.gov

For larger, more complex derivatives such as Tristhis compound, a reverse-phase HPLC method using a Newcrom R1 column has been reported. This method employs a mobile phase consisting of acetonitrile (B52724), water, and phosphoric acid. For applications requiring mass spectrometric (MS) detection, the phosphoric acid can be substituted with a volatile acid like formic acid. sielc.com

The analysis of other aminophenol compounds, for instance, those found in hair dyes, has been accomplished using a C18 column with a gradient elution of acetonitrile and an ion-pairing agent like sodium heptanesulfonate in a phosphate buffer. nih.gov This approach is particularly useful for enhancing the retention and separation of polar, ionizable compounds on a reverse-phase column.

A proposed HPLC method for this compound, based on these findings, is detailed in the table below.

Table 1: Illustrative HPLC Method for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Stationary Phase | Mixed-mode C18/SCX or Reverse-Phase C18 |

| Mobile Phase | A: 0.05 M Phosphate Buffer (pH 4.8) B: Acetonitrile |

| Gradient | 0-2 min: 5% B, 2-15 min: 5-50% B, 15-18 min: 50% B, 18-20 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

TLC is a versatile, cost-effective, and rapid technique for the qualitative analysis of this compound, useful for monitoring reaction progress, identifying fractions, and assessing purity. The choice of stationary and mobile phases is critical for achieving good separation.

Detailed Research Findings:

The separation of amino compounds by TLC often utilizes stationary phases like silica (B1680970) gel or cellulose (B213188). For polar, basic compounds such as this compound, a combination of polar and non-polar solvents is typically required for the mobile phase to achieve adequate migration and separation from impurities.

For the separation of amino acids, which share functional group similarities with the target compound, a mobile phase of n-butanol, water, and acetic acid (60:25:15 v/v) on a cellulose plate is a common system. nih.gov The butanol provides a non-polar character, while water and acetic acid increase the polarity and can suppress the ionization of carboxylic acids and protonate amino groups, respectively.

For aromatic amines, various solvent systems can be employed. A mixture of 10% ammonium (B1175870) hydroxide (B78521) in methanol, further diluted (1-10%) in dichloromethane, can be effective for separating strongly basic compounds on silica gel plates. libretexts.org The ammonia (B1221849) helps to prevent the streaking of basic compounds by competing for active sites on the silica gel.

Visualization of the separated spots on a TLC plate can be achieved by several methods. Due to the phenolic ring, the compound is likely to be UV active, allowing for visualization under a UV lamp (typically at 254 nm). Additionally, color-forming reagents can be used. Ninhydrin is a common reagent for detecting primary and secondary amines, which would react with the aminoethyl groups of the target molecule to produce a characteristic purple or yellow spot. nih.gov Cinnamaldehyde has also been reported as a reagent for the specific detection of aromatic primary amines on TLC plates, which could potentially react with the aminomethylphenol moiety. rsc.org

The following table outlines potential TLC systems for the analysis of this compound.

Table 2: Potential TLC Systems for this compound

| Stationary Phase | Mobile Phase (v/v/v) | Detection Method |

|---|---|---|

| Silica Gel 60 F₂₅₄ | Dichloromethane : Methanol : Ammonium Hydroxide (85:14:1) | UV (254 nm), Ninhydrin Spray |

| Cellulose | n-Butanol : Acetic Acid : Water (4:1:1) | UV (254 nm), Ninhydrin Spray |

Advanced Research Directions and Emerging Applications

Supramolecular Chemistry and Self-Assembly of (((2-Aminoethyl)amino)methyl)phenol Derivatives

The design of amphiphilic molecules capable of self-assembly is a cornerstone of modern nanoscience. Amino acid derivatives, for instance, are widely used as building blocks for functional nanomaterials due to their inherent capacity for self-assembly. rsc.org This process is driven by a combination of non-covalent forces, including hydrophobic interactions, hydrogen bonding, and π-stacking. rsc.org Derivatives of this compound are prime candidates for exploration in this area. The molecule possesses both a hydrophobic phenyl group and a hydrophilic polyamine chain, bestowing it with amphiphilic character that can be tailored to promote self-organization into diverse nanostructures like micelles, vesicles, or lamellar phases in appropriate solvents.

Research into more complex derivatives, such as 2,4,6-Tris(((2-((2-aminoethyl)amino)ethyl)amino)methyl)phenol, highlights the potential of this chemical family. The multiple amino and hydroxyl groups in these compounds provide high reactivity and numerous points for intermolecular interactions, which are crucial for forming organized supramolecular structures. ontosight.ai

Host-guest chemistry involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent forces rather than full covalent bonds. wikipedia.org These interactions are fundamental to molecular recognition and many biological processes. wikipedia.org The structure of this compound is rich in functionalities that can engage in various non-covalent interactions, making it a promising component for host-guest systems.

The key non-covalent interactions that derivatives of this compound can participate in include:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group and the primary and secondary amine (-NH) groups are excellent hydrogen bond donors and acceptors. These interactions are highly directional and play a critical role in the formation of stable, ordered assemblies. rsc.orgmdpi.com

π-π Stacking: The aromatic phenol (B47542) ring can interact with other aromatic systems through π-π stacking, contributing to the stability of self-assembled structures.

Ion-Dipole and Electrostatic Interactions: The amine groups can be protonated to form ammonium (B1175870) cations, enabling strong electrostatic or ion-dipole interactions with anions or polar molecules. This is particularly relevant in creating systems that are responsive to changes in pH.

Metal Coordination: The polyamine chain is an effective chelating agent for various metal ions, a principle that can be used to assemble complex metallo-supramolecular architectures.

These interactions enable the molecule to act as a "host" for various "guest" species. For example, the aromatic cavity and amine functionalities could bind small organic molecules, anions, or metal ions, a process analogous to the induced-fit mechanism seen in enzymes where the host structure adapts upon guest binding. mdpi.com

| Interaction Type | Participating Functional Group(s) | Potential Guest Molecules/Ions |

| Hydrogen Bonding | Phenolic -OH, Amine -NH groups | Anions (e.g., Cl⁻, NO₃⁻), Carboxylates, Water |

| π-π Stacking | Phenyl Ring | Aromatic molecules (e.g., Pyrene, Naphthalene) |

| Metal Coordination | Diethylenetriamine (B155796) side-chain | Transition metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺) |

| Electrostatic | Protonated Amine groups (-NH₂⁺-, -NH₃⁺) | Anionic species, negatively charged surfaces |

Integration into Materials Science and Polymer Chemistry

The multifunctionality of this compound and its derivatives makes them valuable components for creating advanced materials. The presence of multiple reactive amine hydrogens and a phenolic hydroxyl group allows these molecules to be chemically integrated into polymer structures, acting as cross-linkers, curing agents, or monomers.

The primary and secondary amine groups on the this compound backbone are highly nucleophilic and can react with various electrophilic functional groups. This reactivity is central to its use in polymer chemistry, particularly in the formation of thermosetting resins like epoxies and polyurethanes.

Epoxy Resins: The amine groups can readily open the oxirane ring of epoxy precursors, leading to the formation of a highly cross-linked, three-dimensional network. The resulting materials often exhibit enhanced thermal stability and mechanical strength due to the rigid aromatic core and the covalent network formed.

Polyurethanes: While less common, the amine groups could also react with isocyanates, contributing to the formation of polyurea or polyurethane materials.

Furthermore, derivatives like 2,4,6-Tris(((2-((2-aminoethyl)amino)ethyl)amino)methyl)phenol have been investigated for the development of novel materials, such as self-healing materials, where the reversible nature of non-covalent bonds or specific dynamic covalent bonds can be exploited to repair damage. ontosight.ai

The design of functional materials based on this compound hinges on the strategic use of its distinct structural motifs. The fundamental principle is to leverage the interplay between the rigid phenolic unit and the flexible, reactive side chains to impart specific properties to the final material.

Modularity: The core structure can be systematically modified. For example, alkyl or other functional groups can be added to the phenol ring to tune solubility, steric hindrance, or electronic properties. The length and branching of the amine chain can also be altered to control cross-linking density and flexibility.

Hierarchical Structures: By controlling the self-assembly through non-covalent interactions (Section 7.1.1), it is possible to create materials with hierarchical structures. For instance, nanoscale assemblies could be "locked in" by subsequent polymerization, creating nanocomposites with precisely ordered domains.

Stimuli-Responsiveness: The amine groups are pH-sensitive, and their ability to chelate metal ions can be exploited to create "smart" materials. These materials could change their properties—such as swelling, color, or conductivity—in response to external stimuli like changes in pH or the presence of specific metal ions.

Principles of Molecular Recognition and Sensing

Molecular recognition is the specific binding of one molecule (a host) to another (a guest) and is the foundational principle behind chemical sensing. mdpi.com A sensor operates by converting this recognition event into a measurable signal. The structure of this compound is well-suited for creating sensors due to its combination of a signaling unit (the phenol ring) and a binding site (the polyamine chain).

The design of a sensor based on this molecule would involve the following principles:

Binding Site: The diethylenetriamine portion of the molecule is an excellent chelator for transition metal ions like copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺). The binding event alters the electronic environment of the molecule.

Signaling Mechanism: The phenol group can act as a fluorophore. The binding of a guest (e.g., a metal ion) to the nearby amine chain can quench or enhance its fluorescence through mechanisms like photoinduced electron transfer (PET). This change in fluorescence provides a clear optical signal for detection.

Selectivity: Selectivity for a specific analyte can be achieved by fine-tuning the structure of the binding site. While simple polyamines bind a range of metals, incorporating them into a more rigid macrocyclic structure could confer selectivity for ions based on size and coordination geometry. Colorimetric sensor arrays can also be used to differentiate between various amines based on subtle differences in their interactions with a set of chemically responsive dyes. illinois.edu

| Potential Analyte | Recognition Principle | Signaling Method |

| Transition Metal Ions (e.g., Cu²⁺) | Chelation by the polyamine side-chain | Fluorescence Quenching |

| Protons (pH sensing) | Protonation of amine groups | Change in absorption or fluorescence |

| Anions | Hydrogen bonding to protonated amine groups | Displacement of an indicator dye |

Bio-inspired Chemistry and Enzyme Mimetics Based on this compound

Many enzymes rely on a precisely positioned array of functional groups, often coordinated to a metal ion, to catalyze biochemical reactions. The field of enzyme mimetics seeks to create smaller, synthetic molecules that replicate the function of these natural catalysts. The structure of this compound provides a scaffold for creating such mimics.

The key features relevant to enzyme mimetics are:

Metalloenzyme Mimics: The combination of a phenol and a polyamine chain is reminiscent of the active sites of some metalloenzymes. By binding a metal ion like Cu²⁺ or Zn²⁺, derivatives of this compound can form complexes that may catalyze reactions such as hydrolysis or oxidation. The phenol group can act as an intramolecular base or nucleophile, analogous to a tyrosine residue in an enzyme's active site.

Substrate Binding: The aromatic ring and amine groups can provide sites for binding substrates through hydrogen bonding, electrostatic, or hydrophobic interactions, bringing the substrate into close proximity with the catalytic metal center.

Schiff Base Derivatives: The primary amine can be reacted with aldehydes or ketones (such as salicylaldehyde) to form Schiff base ligands. researchgate.net These ligands are exceptionally versatile in coordination chemistry, and their metal complexes are widely studied as catalysts for various organic transformations and as mimics for enzymes like peroxidases and oxidases.

This bio-inspired approach allows for the development of robust, synthetic catalysts that can operate under conditions where natural enzymes might degrade, opening up applications in industrial chemical synthesis and environmental remediation.

Active Site Mimicry in Metalloenzymes

The design of synthetic molecules that replicate the function of natural metalloenzymes is a major goal in bioinorganic chemistry. These synthetic analogues, or "biomimics," provide valuable insights into enzyme mechanisms and can lead to the development of novel catalysts for industrial and pharmaceutical applications. The structure of this compound makes it a promising candidate for creating such models.

Metalloenzymes perform a vast range of critical biological functions, from nitrogen fixation to DNA synthesis. nih.gov Their activity is centered on a metal ion held within a specific coordination environment by amino acid residues like histidine, glutamate, and cysteine. nih.gov The polyamine chain and the phenolic oxygen of this compound can effectively mimic the nitrogen and oxygen donor atoms found in these natural active sites. By binding to a metal ion, the ligand can create a coordination sphere that approximates the geometry and electronic environment of an enzyme's active site.

For instance, metal complexes of ligands containing similar phenol and amine donor groups are known to exhibit significant catalytic activities. researchgate.net The flexibility of the diethylenetriamine portion of the molecule allows it to adopt various conformations, enabling the formation of stable complexes with different transition metals such as copper(II), nickel(II), and zinc(II). rsc.org These metals are at the core of many oxidoreductase and hydrolase enzymes. By carefully selecting the metal ion, researchers can tune the properties of the resulting complex to model specific enzymes. While direct studies using this compound for active site mimicry are still emerging, its structural features strongly suggest its potential as a ligand in this field.

Molecular Interactions with Biological Substrates

The ability of metal complexes to interact with and modify biological molecules like DNA and phosphate (B84403) esters is a field of intense research, particularly for the development of new therapeutic agents and molecular tools. Metal complexes derived from this compound are poised to be significant contributors in this area.

Artificial nucleases are synthetic molecules capable of cleaving the phosphodiester bonds of DNA. Copper complexes, in particular, are well-known for their DNA cleavage activity. nih.gov The mechanism often involves the metal center, which can either facilitate hydrolytic cleavage or, if redox-active, generate reactive oxygen species (ROS) that damage the DNA backbone. mdpi.com

Complexes of copper(II) with polyamine ligands have demonstrated efficient DNA cleavage. mdpi.com The ligand helps to deliver the copper ion to the DNA, where it can interact with the phosphate backbone. In the presence of a reducing agent, Cu(II) can be reduced to Cu(I), which reacts with molecular oxygen or hydrogen peroxide to produce hydroxyl radicals. These radicals can abstract hydrogen atoms from the deoxyribose sugar, leading to strand scission. nih.gov While this specific ligand has not been detailed in cleavage studies, numerous related systems show this activity. For example, copper complexes of N,N-donor ligands and polypyridyl ligands have been shown to be effective DNA cleavage agents. nih.govmdpi.com

Table 1: Examples of Ligand Systems Used in Metal-Mediated DNA Cleavage

| Ligand Type | Metal Ion | Typical Mechanism | Reference |

|---|---|---|---|

| Polypyridyl (e.g., 1,10-Phenanthroline) | Copper(II)/Copper(I) | Oxidative | nih.gov |

| Tripodal Polyamine | Copper(II) | Oxidative (ROS) | mdpi.com |

The cleavage of phosphate esters is another critical biological reaction, central to cell signaling and energy metabolism. Synthetic complexes that can hydrolyze these stable bonds are of great interest as artificial phosphatases. The Lewis acidic metal center in a complex can coordinate to the phosphate oxygen, activating the phosphorus atom for nucleophilic attack. A metal-bound hydroxide (B78521) can then act as the nucleophile, completing the hydrolysis. Copper(II) complexes of ligands featuring triazacyclononane rings have proven to be efficient in accelerating the hydrolysis of model phosphate esters and plasmid DNA. monash.edu Given the structural similarities, metal complexes of this compound are expected to exhibit similar catalytic activity toward phosphate esters.

Role as a Synthetic Scaffold for Complex Molecular Architectures

The true versatility of this compound is demonstrated in its role as a building block for more complex molecules, particularly Schiff bases and other derivatives. nih.gov The presence of a primary amine, a secondary amine, and a phenolic hydroxyl group provides multiple reactive sites for further chemical modification.

Schiff bases are compounds containing a carbon-nitrogen double bond (imine) and are typically formed by the condensation of a primary amine with an aldehyde or ketone. researchgate.net These compounds and their metal complexes are a cornerstone of coordination chemistry, with applications in catalysis, materials science, and medicine. researchgate.netnih.gov

The primary amine of the ethylenediamine (B42938) moiety in this compound can readily react with an aldehyde, such as salicylaldehyde (B1680747), to form a Schiff base. researchgate.net This reaction creates a new, larger ligand capable of binding metal ions in a well-defined geometry. For example, the condensation of salicylaldehyde with ethylenediamine is a well-established method for producing a Schiff base ligand that can coordinate to metals like copper and nickel. researchgate.net The resulting complexes often possess interesting magnetic, spectral, and biological properties. researchgate.net

Table 2: Synthesis of Representative Schiff Bases from Amine Precursors

| Amine Precursor | Aldehyde/Ketone | Resulting Schiff Base Type | Reference |

|---|---|---|---|

| Ethylenediamine | Salicylaldehyde | N2O2 Tetradentate Ligand | researchgate.net |

| 2-Aminophenol (B121084) | Substituted Salicylaldehydes | Tridentate Ligand | researchgate.net |

| 1,2-Diaminobenzene | 4-Benzyloxy-2-hydroxybenzaldehyde | N2O2 Tetradentate Ligand | nih.gov |

Beyond Schiff base formation, the amine and phenol groups allow for a wide range of other derivatizations. The nucleophilic amines can react with various electrophiles, while the phenol group can be modified through etherification or other reactions. This allows chemists to use this compound as a scaffold, systematically building up molecular complexity to create new materials, sensors, or catalysts with tailored properties. nih.gov For instance, aminophenol-based Schiff bases have been used to create fluorescent chemosensors for specific metal ions. rsc.orgjapsonline.com This highlights the potential for developing highly specific molecular tools based on the this compound framework.

Future Perspectives and Challenges in 2 Aminoethyl Amino Methyl Phenol Research

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The primary route for synthesizing (((2-Aminoethyl)amino)methyl)phenol is the Mannich reaction, a three-component condensation involving phenol (B47542), formaldehyde (B43269), and ethylenediamine (B42938). rsc.orgresearchgate.net While effective, traditional Mannich reactions often face challenges related to selectivity, reaction conditions, and the use of hazardous reagents. Future research is poised to address these limitations by developing more sophisticated and sustainable synthetic strategies.

A key challenge lies in achieving high regioselectivity, particularly the exclusive formation of the ortho-substituted product. Traditional methods can yield mixtures of ortho- and para-isomers, as well as polysubstituted products, necessitating tedious purification steps. mdpi.com Future strategies will likely focus on catalyst-driven selectivity. For instance, the use of bulky Lewis or Brønsted acid catalysts could sterically hinder para-substitution, favoring the formation of the ortho-isomer.

Another significant area of development is the shift towards "green" chemistry principles. This involves replacing hazardous solvents and reagents with more environmentally benign alternatives. Aqueous or solvent-free reaction conditions, potentially aided by microwave or ultrasonic irradiation, are promising avenues to reduce reaction times and energy consumption while minimizing waste. researchgate.net The development of one-pot procedures that combine synthesis and subsequent complexation in a single, streamlined process also represents a major goal for enhancing efficiency. nih.gov

Recent advancements in the synthesis of related aminophenols offer insights into potential future directions. For example, novel photochemical strategies for preparing ortho-aminophenols from aryl azides have been reported, offering a completely different retrosynthetic approach that avoids the limitations of traditional electrophilic aromatic substitution. researchgate.net Similarly, metal-free methods for synthesizing 2-aminophenols through cascade mdpi.commdpi.com-sigmatropic rearrangement present an innovative pathway that could be adapted for related structures. researchgate.net

Table 1: Comparison of Synthetic Approaches for Aminophenol Derivatives

| Method | Key Features | Potential Advantages for this compound Synthesis | Challenges |

| Traditional Mannich Reaction | Three-component condensation (phenol, formaldehyde, amine). rsc.org | Direct, one-step synthesis. | Low regioselectivity, use of hazardous solvents (e.g., formaldehyde). mdpi.com |

| Catalytic Mannich Reaction | Use of Lewis/Brønsted acids or organocatalysts. | Improved regioselectivity and yield. | Catalyst cost, separation, and recycling. |

| Microwave-Assisted Synthesis | Rapid heating, often solvent-free. researchgate.net | Reduced reaction times, increased yields, lower energy consumption. | Scalability, specialized equipment requirements. |

| Photochemical Synthesis | Photo-induced dearomatization-rearomatization of aryl azides. researchgate.net | Novel regioselectivity ("contra-SEAr"), mild conditions. | Availability of precursors, potential for side reactions. |

| Cascade Rearrangement | Metal-free synthesis from N-arylhydroxylamines. researchgate.net | High regioselectivity, wide functional group tolerance. | Multi-step process, availability of starting materials. |

Exploration of Undiscovered Metal Complex Architectures and Their Reactivity

The N,N,O-tridentate nature of this compound allows it to form stable complexes with a wide range of transition metals, including but not limited to iron, copper, nickel, and zinc. derpharmachemica.comnih.gov The resulting complexes often feature a distorted octahedral or square pyramidal geometry, with the ligand wrapping around the metal center. rsc.org A significant future direction is the exploration of novel coordination architectures beyond these common motifs.

One area of interest is the synthesis of multinuclear complexes. By modifying the ligand backbone or using specific metal-to-ligand ratios, it may be possible to create dimeric, trimeric, or even polymeric structures where the ligand bridges multiple metal centers. These multinuclear assemblies can exhibit unique magnetic, electronic, and catalytic properties arising from the interactions between the metal ions. For example, supramolecular dimeric manganese(III) complexes linked by hydrogen bonding and π–π stacking have shown interesting magnetic properties and catalytic activity in oxidation reactions. nih.gov

The reactivity of these metal complexes is another fertile ground for research. Aminophenol-based ligands are often "redox-active" or "non-innocent," meaning the ligand itself can participate in redox reactions, acting as an electron reservoir. derpharmachemica.comresearchgate.net This property is crucial for catalysis, as it can facilitate multi-electron transformations at the metal center without requiring large changes in the metal's formal oxidation state. Future work will focus on harnessing this ligand-centered reactivity to design catalysts for challenging reactions, such as small molecule activation (e.g., O₂, CO₂), C-H bond functionalization, and bio-inspired oxidation processes. derpharmachemica.commdpi.com For instance, iron(II)-2-aminophenolate complexes have been shown to react with dioxygen, mimicking the function of 2-aminophenol (B121084) dioxygenases. derpharmachemica.com

Furthermore, the synthesis of heterometallic complexes, containing two or more different metal ions within the same molecular entity, presents an exciting challenge. The ferrocene-conjugated iron(III) complexes, for example, demonstrate how incorporating a second metal can introduce new photophysical properties and enhance biological activity. rsc.org

Advancements in Computational Modeling for Predictive Molecular Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of metal complexes. researchgate.netnih.gov For this compound and its derivatives, DFT calculations are crucial for elucidating electronic structures, analyzing bonding, and predicting the geometries of metal complexes. researchgate.net These theoretical investigations provide insights that are often difficult to obtain through experimental methods alone.

A major future challenge is to move from retrospective analysis to predictive molecular design. The goal is to use computational models to design, in silico, novel ligands and complexes with specific, desired properties before they are synthesized in the lab. This involves developing more accurate and efficient computational methods. For example, machine learning algorithms are now being trained on large datasets of known complexes to predict properties like binding affinity and catalytic activity with high speed and accuracy. ameslab.govnih.gov Such approaches could rapidly screen virtual libraries of modified this compound ligands to identify the most promising candidates for a particular application.

Table 2: Role of Computational Methods in Ligand and Complex Research

| Computational Technique | Application | Future Direction |

| Density Functional Theory (DFT) | Elucidation of electronic structure, geometry optimization, reaction mechanism investigation. researchgate.netnih.gov | Development of more accurate functionals for redox-active systems; modeling of complex reaction networks. |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of complexes in solution, analyzing solvent effects, simulating adsorption on surfaces. | Longer timescale simulations to capture slow processes; integration with quantum mechanics (QM/MM). |

| Machine Learning (ML) | Prediction of binding affinities, screening of virtual ligand libraries, identifying structure-property relationships. ameslab.govnih.gov | Development of models with greater flexibility and accuracy; prediction of reaction outcomes. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding, characterization of non-covalent interactions within complexes. | Application to large supramolecular systems and materials interfaces. |

These computational advancements will enable a more rational design process. For instance, models could predict how modifying the substituents on the phenol ring or altering the length of the diamine chain would affect the redox potential of the resulting copper complex or its catalytic efficiency in a polymerization reaction. rsc.org

Integration into Multidisciplinary Research Platforms for Expanded Utility

The unique properties of this compound and its metal complexes make them highly suitable for integration into broader, multidisciplinary research areas, extending their utility beyond fundamental coordination chemistry.

In materials science , these complexes are being explored as building blocks for functional polymers and coatings. Their ability to bind to metal surfaces makes them potential candidates for corrosion inhibitors, where they form a protective film that passivates the surface. mdpi.com The phenolic hydroxyl group and amine functionalities can also be used to graft these molecules onto polymer backbones, creating materials with enhanced thermal stability or flame retardant properties. mdpi.com

In the field of sensor technology , the specific binding interactions between the ligand and target metal ions can be exploited to create highly selective chemosensors. rsc.org When the ligand binds to a specific ion, it can cause a detectable change in color (colorimetric sensor) or fluorescence. Furthermore, when immobilized on an electrode surface, these complexes can be used to develop electrochemical sensors for detecting analytes through changes in redox signals. nih.govmdpi.comtsijournals.com Research into aminophenol-based sensors for detecting pollutants like p-aminophenol in water highlights this growing application area. nih.govnih.gov

Supramolecular chemistry offers a platform for organizing these molecular components into larger, functional assemblies. nih.govyoutube.com Through non-covalent interactions like hydrogen bonding and π-stacking, individual complexes can self-assemble into well-defined structures such as dimers, chains, or more complex architectures. nih.govmdpi.com This bottom-up approach is key to developing "intelligent" materials, such as self-healing polymers or responsive drug-delivery systems, where the aminophenol-based complex acts as a crucial functional node within the larger system. derpharmachemica.com

Finally, in catalysis , there is a significant push to immobilize these complexes on solid supports, such as silica (B1680970), polymers, or metal-organic frameworks (MOFs). This creates heterogeneous catalysts that combine the high selectivity of a molecular catalyst with the practical advantages of easy separation and recyclability, a critical step for their integration into industrial processes. derpharmachemica.com

Q & A

Basic: What synthetic methodologies are recommended for preparing (((2-Aminoethyl)amino)methyl)phenol, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a Mannich reaction or condensation between phenol derivatives, formaldehyde, and 2-aminoethylamine. For optimization:

- Solvent selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine .

- Catalysis: Acidic or basic catalysts (e.g., HCl or NaOH) can accelerate imine formation.

- Temperature control: Moderate heating (60–80°C) balances reaction rate and side-product suppression .

- Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Purity: Quantify via HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

- Structural confirmation: Use 1H/13C NMR to identify phenolic -OH (~5 ppm), aromatic protons (6.5–7.5 ppm), and amine protons (1.5–3.5 ppm). FT-IR confirms -NH (3300 cm⁻¹) and phenolic -OH (3200–3500 cm⁻¹) .

- Mass spectrometry: High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) and fragmentation pattern .

Advanced: What computational strategies can predict the reactivity of this compound in coordination chemistry?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich amine/phenol sites for metal coordination .

- Molecular docking: Simulate binding affinities with metalloenzyme active sites (e.g., tyrosinase) to design inhibitors .

- Solvent effects: Use COSMO-RS models to predict solubility and stability in aqueous/organic matrices .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

- Comparative assays: Standardize in vitro tests (e.g., MIC for antimicrobial activity) across studies to minimize variability .

- Structural analogs: Synthesize derivatives with systematic substituent changes to isolate structure-activity relationships (SAR) .

- Purity validation: Cross-verify compound purity via orthogonal methods (HPLC, NMR) to exclude impurities as confounding factors .

Basic: What spectroscopic techniques are critical for studying the tautomeric equilibrium of this compound?

Answer:

- UV-Vis spectroscopy: Monitor pH-dependent absorbance shifts (250–300 nm) to identify keto-enol tautomers .

- NMR kinetics: Track proton exchange rates in D₂O to quantify tautomer populations .

- X-ray crystallography: Resolve solid-state tautomeric forms (if crystallizable) using SHELXL for refinement .

Advanced: How can this compound be utilized in designing fluorescent probes?

Answer:

- Chelation-enhanced fluorescence (CHEF): Coordinate with lanthanides (e.g., Eu³⁺) to enhance emission intensity .

- pH sensitivity: Modify the phenol/amine groups to tune probe responsiveness in biological pH ranges (4–8) .

- Cell imaging: Validate probe permeability and localization in live cells via confocal microscopy .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/2A) .

- Ventilation: Work in a fume hood to prevent inhalation of dust/aerosols .

- Spill management: Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .

Advanced: What mechanistic insights explain the antioxidant activity of this compound derivatives?

Answer:

- Radical scavenging: Use DPPH/ABTS assays to quantify H-donation capacity, correlating with phenolic -OH and amine groups .

- Metal chelation: Measure Fe²⁺/Cu²⁺ binding via UV-Vis titration to assess inhibition of Fenton reactions .

- Computational modeling: Calculate bond dissociation energies (BDEs) for phenolic O-H to prioritize derivatives with low BDEs .

Basic: How can researchers validate the stability of this compound under varying storage conditions?

Answer:

- Accelerated degradation studies: Expose samples to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC .

- Light sensitivity: Store in amber vials and compare UV-Vis spectra before/after light exposure .

- pH stability: Assess solubility and degradation in buffers (pH 2–12) using NMR .

Advanced: What strategies optimize the use of this compound as a ligand in catalysis?

Answer:

- Metal-ligand stoichiometry: Screen Cu²⁺/Fe³⁺ ratios to maximize catalytic efficiency in oxidation reactions .

- Solvent effects: Test coordination stability in polar vs. non-polar solvents using cyclic voltammetry .

- Reusability: Immobilize the ligand on silica supports and assess activity over multiple cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.